molecular formula C10H15NO B3194688 (R)-1-(4-Ethoxyphenyl)ethanamine CAS No. 856758-56-0

(R)-1-(4-Ethoxyphenyl)ethanamine

Cat. No.: B3194688
CAS No.: 856758-56-0
M. Wt: 165.23 g/mol
InChI Key: LQISONQSSGPXMA-MRVPVSSYSA-N
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Description

®-1-(4-Ethoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of an ethoxy group attached to the phenyl ring and an ethanamine chain

Scientific Research Applications

Chemistry

®-1-(4-Ethoxyphenyl)ethanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology

In biological research, ®-1-(4-Ethoxyphenyl)ethanamine is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug discovery and development.

Medicine

The compound is investigated for its potential therapeutic applications. It may exhibit activity as a central nervous system stimulant or as an antidepressant, although further research is needed to confirm these effects.

Industry

In the industrial sector, ®-1-(4-Ethoxyphenyl)ethanamine is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Ethoxyphenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-ethoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 4-ethoxybenzaldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques such as chiral chromatography or crystallization with a chiral resolving agent.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Ethoxyphenyl)ethanamine may involve large-scale reductive amination processes followed by chiral resolution. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Ethoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of 4-ethoxyphenylethanol or 4-ethoxyphenylethylamine.

    Substitution: Formation of various substituted phenethylamines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ®-1-(4-Ethoxyphenyl)ethanamine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Methoxyphenyl)ethanamine: Similar structure with a methoxy group instead of an ethoxy group.

    ®-1-(4-Hydroxyphenyl)ethanamine: Contains a hydroxy group instead of an ethoxy group.

    ®-1-(4-Methylphenyl)ethanamine: Features a methyl group instead of an ethoxy group.

Uniqueness

®-1-(4-Ethoxyphenyl)ethanamine is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R)-1-(4-ethoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQISONQSSGPXMA-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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